REACTION_CXSMILES
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[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH:10]=[CH:11][NH:12]2)=[CH:8][C:7]=1[OH:15].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]([NH:23][C:24](=[O:26])[CH3:25])[CH:18]=1.CC(C)([O-])C.[K+].O>CS(C)=O.C(OCC)(=O)C>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH:10]=[CH:11][NH:12]2)=[CH:8][C:7]=1[O:15][C:17]1[CH:22]=[CH:21][N:20]=[C:19]([NH:23][C:24](=[O:26])[CH3:25])[CH:18]=1 |f:2.3|
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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COCCOC1=C(C=C2C=CNC2=C1)O
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Name
|
Example 20-4
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Quantity
|
3.94 g
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Type
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reactant
|
Smiles
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|
Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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ClC1=CC(=NC=C1)NC(C)=O
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Name
|
Example 1-5
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Quantity
|
3.25 g
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Type
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reactant
|
Smiles
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|
Name
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|
Quantity
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2.2 g
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Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Type
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CUSTOM
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Details
|
stirred at 150° C. for 13 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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CUSTOM
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Details
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for partition
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate three times
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Type
|
WASH
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Details
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the combined organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
The drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
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Type
|
CUSTOM
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Details
|
the resultant was purified with NH silica gel column chromatography (n-heptane:ethyl acetate=2:3-0:1-ethyl acetate:methanol=49:1-9:1)
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Type
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CONCENTRATION
|
Details
|
The target fraction was concentrated under vacuum
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
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COCCOC1=C(C=C2C=CNC2=C1)OC1=CC(=NC=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.45 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |